4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile
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Overview
Description
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of hydroxy, nitro, and benzonitrile groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves multiple steps, including the introduction of hydroxy and nitro groups to a phenylene core, followed by the attachment of benzonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled environments to maintain consistency and efficiency .
Chemical Reactions Analysis
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups can form hydrogen bonds or participate in redox reactions, influencing the compound’s biological activity. The benzonitrile groups may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar compounds include:
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid: This compound has carboxylic acid groups instead of nitrile groups, which may affect its reactivity and applications.
1,3-Benzenediol, 5,5’-[(5-hydroxy-1,3-phenylene)bis(oxy)]bis-:
The uniqueness of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile lies in its combination of functional groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
648891-34-3 |
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Molecular Formula |
C20H11N3O5 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[3-(4-cyanophenoxy)-5-hydroxy-4-nitrophenoxy]benzonitrile |
InChI |
InChI=1S/C20H11N3O5/c21-11-13-1-5-15(6-2-13)27-17-9-18(24)20(23(25)26)19(10-17)28-16-7-3-14(12-22)4-8-16/h1-10,24H |
InChI Key |
HMUSXSWFJHVMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
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